molecular formula C9H10OSe B14425610 Propanal, 2-(phenylseleno)- CAS No. 84782-51-4

Propanal, 2-(phenylseleno)-

Cat. No.: B14425610
CAS No.: 84782-51-4
M. Wt: 213.15 g/mol
InChI Key: XNCJRVWXDRHXFM-UHFFFAOYSA-N
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Description

Propanal, 2-(phenylseleno)-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylseleno group attached to the second carbon of the propanal molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanal, 2-(phenylseleno)- typically involves the reaction of phenylselenol with propanal under controlled conditions. One common method includes the use of phenylselenol and acetone in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out at low temperatures, usually around 0°C, and then gradually warmed to room temperature .

Industrial Production Methods: While specific industrial production methods for Propanal, 2-(phenylseleno)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions: Propanal, 2-(phenylseleno)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propanal, 2-(phenylseleno)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes involving selenium-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in antioxidant mechanisms.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propanal, 2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Uniqueness: Propanal, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

84782-51-4

Molecular Formula

C9H10OSe

Molecular Weight

213.15 g/mol

IUPAC Name

2-phenylselanylpropanal

InChI

InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

XNCJRVWXDRHXFM-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)[Se]C1=CC=CC=C1

Origin of Product

United States

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